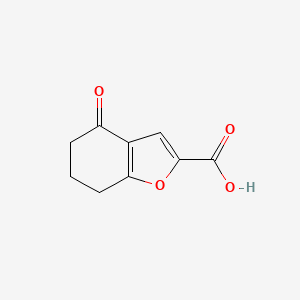

4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

Description

4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (CAS: 108249-48-5) is a bicyclic heterocyclic compound with a fused tetrahydrofuran and cyclohexenone ring system. Its molecular formula is C₉H₈O₄, and it has a molecular weight of 180.16 g/mol . The compound is characterized by a carboxylic acid group at the 2-position of the benzofuran core and a ketone group at the 4-position of the partially hydrogenated cyclohexenone ring. It is typically stored under dry, sealed conditions at -20°C to ensure stability .

Properties

IUPAC Name |

4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h4H,1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWONXPWAUSMDDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(O2)C(=O)O)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid typically involves organic synthesis reactions using appropriate starting materials and reaction conditions . The specific synthetic route can vary depending on the desired yield and purity. Commonly, the synthesis involves cyclization reactions that form the benzofuran ring structure.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound can be produced on a larger scale using similar organic synthesis techniques, with adjustments made for scalability and efficiency . The process may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .

Scientific Research Applications

4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of the tetrahydrobenzofuran scaffold has led to the synthesis of numerous analogs. Below is a detailed comparison of 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid with key derivatives and related compounds:

Structural Modifications and Physicochemical Properties

Commercial and Industrial Relevance

- The parent compound is listed on platforms like 960化工网, with a reference price of ¥2300 (China), highlighting its demand as a synthetic intermediate .

- In contrast, methyl- or phenyl-substituted derivatives are often custom-synthesized for research, reflecting their specialized applications in drug discovery .

Biological Activity

4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (CAS No. 108249-48-5) is a compound with notable chemical properties and potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and a summary of its pharmacological implications.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 218 °C |

| Boiling Point | 403.1 ± 45.0 °C (Predicted) |

| Density | 1.406 ± 0.06 g/cm³ (Predicted) |

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit antioxidant properties. These properties are crucial for combating oxidative stress in biological systems, which can lead to various diseases including cancer and cardiovascular disorders.

Anti-inflammatory Effects

Studies have suggested that the compound may possess anti-inflammatory effects. In vitro experiments have shown that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory processes.

Neuroprotective Potential

Recent investigations have highlighted the neuroprotective effects of related compounds against neurodegenerative diseases. The ability of such compounds to cross the blood-brain barrier and exert protective effects on neuronal cells is an area of active research.

Case Studies

-

Study on Antioxidant Activity :

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydrobenzofuran carboxylic acids showed significant free radical scavenging activity.

- Results indicated a correlation between structural modifications and enhanced antioxidant capacity.

-

Anti-inflammatory Research :

- A clinical trial assessed the anti-inflammatory properties of similar compounds in patients with rheumatoid arthritis.

- Participants exhibited reduced levels of inflammatory markers after treatment with a tetrahydrobenzofuran derivative.

-

Neuroprotection Study :

- An experimental study on mice indicated that administration of a related compound resulted in improved cognitive function and reduced neuronal apoptosis in models of Alzheimer’s disease.

Pharmacological Implications

The biological activities of this compound suggest potential therapeutic applications in various fields:

- Cancer Therapy : Due to its antioxidant properties, it may play a role in cancer prevention or therapy by mitigating oxidative damage.

- Neurology : Its neuroprotective effects could lead to developments in treatments for neurodegenerative diseases.

- Inflammatory Disorders : The anti-inflammatory properties may provide new avenues for treating chronic inflammatory conditions.

Q & A

Q. What are the common synthetic routes for 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid?

The compound is synthesized via hydrothermal degradation of carbohydrates (e.g., sucrose) under controlled conditions. Key steps include:

- Temperature and time optimization : Elevated temperatures (150–200°C) and extended reaction times favor furan derivatives like this compound via dehydration and cyclization (Table S1/S2 in ).

- Purification : Liquid chromatography-mass spectrometry (LC/MS/MS) with Orbitrap detection ensures high-purity isolation .

- Alternative routes involve esterification of intermediates (e.g., methyl esters) followed by hydrolysis ( ).

Q. How is the compound characterized structurally?

Key analytical methods :

- Spectroscopy : NMR (¹H/¹³C) and IR confirm the benzofuran core and carbonyl groups.

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula C₉H₈O₄ (Exact mass: 180.0423) .

- X-ray crystallography : Resolves bond angles and stereochemistry (not directly reported but analogous to ).

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₈O₄ | |

| Monoisotopic mass | 180.0423 | |

| ChemSpider ID | 622856 |

Q. What are its primary chemical reactivity profiles?

The compound undergoes:

- Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form methyl esters ( ).

- Nucleophilic substitution : The 4-oxo group participates in condensations (e.g., Knoevenagel reactions) to form heterocyclic derivatives ( ).

- Reduction : Catalytic hydrogenation reduces the tetrahydrofuran ring, altering bioactivity ().

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in its synthesis?

- Solvent selection : Polar aprotic solvents (e.g., MeCN) improve cyclization efficiency ( ).

- Catalysis : Bases like DBU or Et₃N enhance reaction rates in esterification and cyclization steps ( ).

- Flow chemistry : Continuous microreactor systems reduce side reactions and improve scalability ( ).

Example optimization table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 150–200°C | +20–30% |

| Reaction time | 6–12 hours | +15% |

| Catalyst (Et₃N) | 1.0–1.5 equiv. | +25% |

Q. What computational tools predict its biological interactions?

- Molecular docking : Simulates binding to enzymes (e.g., cyclooxygenase) using software like AutoDock. The 4-oxo group and carboxylic acid moiety show affinity for catalytic pockets ().

- QSAR modeling : Relates substituent effects (e.g., fluorination) to anti-inflammatory activity ().

- DFT calculations : Predicts reactivity of the benzofuran core in electrophilic substitutions ( ).

Q. How does structural modification enhance its bioactivity?

- Fluorination : Introducing difluoromethyl groups (as in ) increases metabolic stability and binding affinity.

- Heterocyclic fusion : Attaching pyridine or chromenone moieties () improves antioxidant and cytotoxic profiles.

- Ester-to-acid conversion : Free carboxylic acids (vs. esters) enhance solubility and bioavailability ( ).

Bioactivity comparison :

| Derivative | Antioxidant | Cytotoxicity |

|---|---|---|

| Parent compound | Moderate | Low |

| Difluoromethyl analog | High | Selective |

| Chromenone-fused | High | Unknown |

Q. How are contradictions in reported data resolved (e.g., conflicting bioactivity claims)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.